2-(5-(benzo[d][1,3]dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol
CAS No.: 899984-60-2
Cat. No.: VC4979612
Molecular Formula: C23H18N2O4
Molecular Weight: 386.407
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899984-60-2 |
|---|---|
| Molecular Formula | C23H18N2O4 |
| Molecular Weight | 386.407 |
| IUPAC Name | 2-[5-(1,3-benzodioxol-5-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenol |
| Standard InChI | InChI=1S/C23H18N2O4/c26-19-7-3-1-5-15(19)17-12-18-16-6-2-4-8-20(16)29-23(25(18)24-17)14-9-10-21-22(11-14)28-13-27-21/h1-11,18,23,26H,12-13H2 |
| Standard InChI Key | LTXISQBKRVUWGH-UHFFFAOYSA-N |
| SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=CC=CC=C4O)C5=CC6=C(C=C5)OCO6 |
Introduction
The compound 2-(5-(benzo[d] dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazin-2-yl)phenol is a complex organic molecule that incorporates several heterocyclic rings, including a benzo[d] dioxole moiety, a pyrazolo[1,5-c] oxazine core, and a phenol group. This compound is of interest due to its potential biological activities and synthetic challenges.
Biological Activities
While specific biological activities of 2-(5-(benzo[d] dioxol-5-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c] oxazin-2-yl)phenol are not reported, compounds with similar structures have shown potential in various biological assays. For instance, derivatives of pyrazolo[1,5-c] oxazines have been explored for their antibacterial properties .
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis, characterization, and evaluation of biological activities. The presence of a phenol group and a benzo[d] dioxole moiety suggests potential antioxidant or antimicrobial properties, which could be explored in vitro and in vivo.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume